Valrocemide

Description

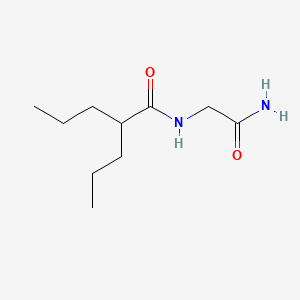

Structure

3D Structure

Properties

IUPAC Name |

N-(2-amino-2-oxoethyl)-2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALGCAOVRLYSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238939 | |

| Record name | Valrocemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92262-58-3 | |

| Record name | Valrocemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92262-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valrocemide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092262583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valrocemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valrocemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentanamide, N-(2-amino-2-oxoethyl)-2-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALROCEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7GO6OW7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valrocemide's Mechanism of Action in Epilepsy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valrocemide (TV1901) is a novel anticonvulsant agent that has demonstrated a broad spectrum of activity in preclinical models of epilepsy. As a derivative of valproic acid (VPA), a widely used antiepileptic drug, this compound's mechanism of action is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's anticonvulsant properties, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Multi-Faceted Approach

This compound's anticonvulsant effects are believed to be multifactorial, a characteristic it shares with its parent compound, valproic acid. The primary proposed mechanisms include the modulation of the inositol pathway and potential interactions with GABAergic neurotransmission and voltage-gated ion channels.

Inhibition of Myo-Inositol-1-Phosphate (MIP) Synthase

A key identified mechanism of action for this compound is the inhibition of myo-inositol-1-phosphate (MIP) synthase. This enzyme is a critical component of the inositol biosynthesis pathway, which plays a crucial role in cellular signaling. By inhibiting MIP synthase, this compound is thought to reduce the levels of inositol, a precursor for various second messengers, thereby dampening neuronal hyperexcitability.

Putative Effects on GABAergic Neurotransmission and Ion Channels

While direct evidence for this compound's interaction with the GABAergic system and voltage-gated ion channels is not yet available in published literature, its structural relationship to valproic acid suggests potential similar mechanisms. Valproic acid is known to increase GABA levels in the brain by inhibiting GABA transaminase and may also modulate voltage-gated sodium and T-type calcium channels.[1][2][3] Further research is needed to specifically elucidate this compound's effects on these targets.

Preclinical Anticonvulsant Profile: Quantitative Data

This compound has been extensively evaluated in a battery of rodent models of epilepsy, demonstrating a broad spectrum of anticonvulsant activity. The median effective doses (ED50) for protection against various seizure types are summarized in the tables below.[4]

Table 1: Anticonvulsant Activity of this compound in Mice

| Seizure Model | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Intraperitoneal | 151 |

| Pentylenetetrazole (PTZ) | Intraperitoneal | 132 |

| Picrotoxin | Intraperitoneal | 275 |

| Bicuculline | Intraperitoneal | 248 |

| 6-Hz Psychomotor | Intraperitoneal | 237 |

| Audiogenic (Frings mice) | Intraperitoneal | 52 |

Table 2: Anticonvulsant and Neurotoxicity Profile of this compound in Rodents

| Species | Test | Route of Administration | ED50 / TD50 (mg/kg) |

| Mouse | Neurotoxicity (rotorod) | Intraperitoneal | 332 (TD50) |

| Rat | Maximal Electroshock (MES) | Oral | 73 |

| Rat | Neurotoxicity (rotorod) | Oral | >1000 (TD50) |

| Rat | Corneally Kindled Seizures | Intraperitoneal | 161 |

TD50: Median Toxic Dose

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Anticonvulsant Screening in Rodents

The general workflow for anticonvulsant screening involves animal preparation, drug administration, induction of seizures, and observation of the anticonvulsant effect.

1. Maximal Electroshock (MES) Test:

-

Animals: Male CF-1 mice or Sprague-Dawley rats.

-

Drug Administration: this compound administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Procedure: A constant current (50 mA for mice, 150 mA for rats; 60 Hz) is delivered for 0.2 seconds via corneal electrodes.

-

Endpoint: The presence or absence of tonic hindlimb extension is recorded. Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

2. Pentylenetetrazole (PTZ) Induced Seizure Test:

-

Animals: Male CF-1 mice.

-

Drug Administration: this compound administered i.p. at various doses.

-

Procedure: Pentylenetetrazole is injected subcutaneously (s.c.) at a dose of 85 mg/kg, which induces clonic seizures in over 95% of animals.

-

Endpoint: The presence or absence of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period is recorded.

3. Picrotoxin-Induced Seizure Test:

-

Animals: Male CF-1 mice.

-

Drug Administration: this compound administered i.p. at various doses.

-

Procedure: Picrotoxin is administered i.p. at a dose of 2.5 mg/kg.

-

Endpoint: The presence or absence of clonic seizures within a 45-minute observation period is recorded.

4. Bicuculline-Induced Seizure Test:

-

Animals: Male CF-1 mice.

-

Drug Administration: this compound administered i.p. at various doses.

-

Procedure: Bicuculline is administered i.p. at a dose of 2.7 mg/kg.

-

Endpoint: The presence or absence of clonic seizures followed by tonic extension and death is recorded within a 30-minute observation period.

5. 6-Hz Psychomotor Seizure Test:

-

Animals: Male CF-1 mice.

-

Drug Administration: this compound administered i.p. at various doses.

-

Procedure: A 6 Hz electrical stimulus of 32 mA is delivered for 3 seconds via corneal electrodes.

-

Endpoint: Animals are observed for the presence of stereotyped, automatic behaviors (e.g., facial and forelimb clonus, jaw chewing, rearing and falling). Protection is defined as the absence of these behaviors.

6. Audiogenic Seizure Test in Frings Mice:

-

Animals: Frings audiogenic seizure-susceptible mice.

-

Drug Administration: this compound administered i.p. at various doses.

-

Procedure: Mice are exposed to a high-intensity sound stimulus (e.g., an electric bell, 100 dB) for up to 60 seconds.

-

Endpoint: The occurrence of a sequence of behaviors including wild running, clonic seizures, and tonic-clonic seizures is recorded. Protection is defined as the blockade of the tonic-clonic seizure phase.

In Vitro Assays

MIP Synthase Activity Assay:

-

Source: Human brain crude homogenate.

-

Procedure: The assay measures the conversion of glucose-6-phosphate to myo-inositol-1-phosphate. The reaction is initiated by the addition of the substrate to the homogenate in the presence and absence of this compound. The amount of product formed is quantified using standard biochemical techniques, such as colorimetric or radiometric methods.

-

Endpoint: The inhibitory effect of this compound on MIP synthase activity is determined by comparing the rate of product formation in the presence of the drug to the control.

Clinical Development Status

As of the time of this writing, a comprehensive search of publicly available clinical trial registries has not identified any registered clinical trials for this compound (TV1901) in the treatment of epilepsy. This suggests that the compound may not have progressed to human clinical studies for this indication.

Conclusion

This compound is a promising anticonvulsant agent with a broad spectrum of activity in preclinical models of epilepsy. Its primary identified mechanism of action is the inhibition of MIP synthase, a key enzyme in the inositol biosynthesis pathway. While its structural similarity to valproic acid suggests potential modulation of GABAergic neurotransmission and voltage-gated ion channels, direct evidence for these mechanisms is currently lacking. The absence of publicly available clinical trial data indicates that its development for epilepsy in humans may not have been pursued. Further research is warranted to fully elucidate the complete mechanistic profile of this compound and to explore its potential therapeutic applications.

References

A Comparative Analysis of Valrocemide and Valproic Acid: Chemical Structure and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid, a branched-chain carboxylic acid, has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. Its broad-spectrum anticonvulsant and mood-stabilizing properties are well-documented. However, its use is associated with potential side effects, including teratogenicity and hepatotoxicity. This has driven the development of derivatives and analogues with the aim of improving its therapeutic index. One such derivative is Valrocemide (N-valproylglycinamide), a compound designed to leverage the therapeutic potential of the valproyl moiety while potentially mitigating some of the risks associated with Valproic acid. This technical guide provides a detailed comparison of the chemical structures, physicochemical properties, and synthetic methodologies of this compound and Valproic acid, offering valuable insights for researchers and professionals in the field of drug development.

Chemical Structure

The fundamental difference between this compound and Valproic acid lies in the functional group attached to the valproyl core. Valproic acid is a simple carboxylic acid, whereas this compound is an amide derivative, specifically a glycinamide conjugate of valproic acid.

Below is a visual representation of their chemical structures.

Physicochemical and Pharmacokinetic Properties

The structural modification from a carboxylic acid to a glycinamide derivative significantly alters the physicochemical properties of the molecule, which in turn influences its pharmacokinetic profile. A summary of these properties is presented in the table below.

| Property | Valproic Acid | This compound | Reference |

| IUPAC Name | 2-propylpentanoic acid | N-(2-amino-2-oxoethyl)-2-propylpentanamide | [1][2] |

| Molecular Formula | C₈H₁₆O₂ | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | 200.28 g/mol | [1][2] |

| Appearance | Colorless liquid | White to off-white solid | [1][3] |

| Boiling Point | 222 °C | 417.5 ± 28.0 °C (Predicted) | [1][3] |

| Melting Point | Not applicable (liquid at room temp.) | Not available | |

| pKa | ~4.7 | 15.23 ± 0.46 (Predicted) | [4] |

| LogP | 2.75 | 1.3 | [2] |

| Water Solubility | 1.3 mg/mL | Not available | [5] |

| Protein Binding | 80-90% | Not available | [4] |

| Metabolism | Hepatic (glucuronidation, β-oxidation) | Not fully characterized | [4] |

| Elimination Half-life | 9-16 hours | Not available | [4] |

Experimental Protocols: Synthesis

Synthesis of Valproic Acid

The synthesis of Valproic acid can be achieved through various methods. A common laboratory-scale procedure involves the alkylation of a malonic ester.[6][7]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1-Bromopropane

-

Potassium hydroxide

-

Hydrochloric acid

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in a suitable solvent like ethanol. The resulting enolate is then reacted with two equivalents of an alkyl halide, such as 1-bromopropane, in a nucleophilic substitution reaction to yield diethyl dipropylmalonate.

-

Hydrolysis: The resulting diester is saponified by heating with a strong base, typically potassium hydroxide in an aqueous or alcoholic solution. This step hydrolyzes the ester groups to carboxylate salts.

-

Acidification and Decarboxylation: The reaction mixture is then acidified with a strong acid, like hydrochloric acid, to protonate the carboxylates, forming dipropylmalonic acid. Upon heating, this intermediate readily undergoes decarboxylation to yield Valproic acid.

-

Purification: The final product is extracted with an organic solvent, such as diethyl ether, dried over anhydrous sodium sulfate, and purified by distillation.

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between Valproic acid and glycinamide. A representative synthetic route can be adapted from procedures for analogous N-acyl amino acid derivatives.[8]

Materials:

-

Valproic acid

-

Thionyl chloride or other activating agent (e.g., DCC, HOBt)

-

Glycinamide hydrochloride

-

Triethylamine or another suitable base

-

Dichloromethane or other appropriate solvent

Procedure:

-

Activation of Valproic Acid: Valproic acid is first converted to a more reactive derivative, such as an acid chloride, by reacting it with thionyl chloride. Alternatively, carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) can be used to form an active ester.

-

Amide Bond Formation: The activated Valproic acid is then reacted with glycinamide hydrochloride in the presence of a base, such as triethylamine, to neutralize the hydrochloride and facilitate the nucleophilic attack of the amino group of glycinamide on the activated carboxyl group.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove by-products and unreacted starting materials. The organic layer is then dried and the solvent is evaporated. The resulting crude this compound can be purified by recrystallization or column chromatography.

Mechanism of Action: Signaling Pathways

The therapeutic effects of Valproic acid are attributed to its multifaceted mechanism of action, which includes the potentiation of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and, notably, the inhibition of histone deacetylases (HDACs).[3][4][9] The mechanism of this compound is less well-defined but is known to possess anticonvulsant properties and inhibit myo-inositol-1-phosphate (MIP) synthase.[10][11]

Valproic Acid Signaling Pathway

The diagram below illustrates the key signaling pathways modulated by Valproic acid.

This compound Experimental Workflow for Anticonvulsant Activity Screening

The anticonvulsant profile of this compound has been evaluated in various preclinical models. The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel anticonvulsant compound like this compound.

Conclusion

This compound represents a rational design approach to modify the structure of Valproic acid in an effort to enhance its therapeutic properties and potentially reduce its adverse effects. The addition of a glycinamide moiety significantly alters its physicochemical characteristics, which is expected to influence its absorption, distribution, metabolism, and excretion. While the synthesis of Valproic acid is a well-established process, the synthesis of this compound follows standard peptide coupling methodologies. The well-elucidated, multi-target mechanism of action of Valproic acid provides a benchmark for understanding the therapeutic potential of its derivatives. Further in-depth studies on the pharmacological and toxicological profile of this compound are warranted to fully assess its potential as a second-generation antiepileptic and mood-stabilizing agent. This guide provides a foundational comparison to aid researchers in this endeavor.

References

- 1. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H20N2O2 | CID 6918293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apexbt.com [apexbt.com]

Valrocemide's Engagement with GABAergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valrocemide (N-valproyl-glycinamide), a derivative of the established antiepileptic drug valproic acid (VPA), has been investigated for its potential as a central nervous system (CNS) therapeutic agent, primarily for the treatment of epilepsy. Its mechanism of action, while not as extensively elucidated as that of its parent compound, is strongly suggested to involve modulation of the γ-aminobutyric acid (GABA) system. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on GABAergic pathways, drawing from available preclinical data and the well-established neuropharmacology of valproic acid. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A reduction in GABAergic inhibition is a key factor in the pathophysiology of seizures. Consequently, many antiepileptic drugs (AEDs) exert their therapeutic effects by enhancing GABAergic transmission.[1] this compound, as a structural analog of VPA, is hypothesized to share some of its GABA-mediated anticonvulsant properties. VPA is known to increase brain GABA levels, although the precise contribution of this mechanism to its overall anticonvulsant effect is still debated.[2][3] This guide will explore the evidence for this compound's interaction with the GABAergic system.

Quantitative Data Summary

Direct quantitative data on this compound's specific interactions with components of the GABAergic pathway, such as receptor binding affinities (Ki) or enzyme inhibition constants (IC50), are limited in publicly available literature. However, its anticonvulsant efficacy has been quantified in various preclinical models, providing indirect evidence of its CNS activity. For comparative purposes, data for Valproic Acid's known effects on the GABAergic system are also presented where available.

Table 1: Anticonvulsant Profile of this compound (VGD) in Rodent Models [4]

| Seizure Model | Animal Model | Route of Administration | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Mice | Intraperitoneal | 151 |

| Pentylenetetrazole (PTZ) | Mice | Intraperitoneal | 132 |

| Picrotoxin | Mice | Intraperitoneal | 275 |

| Bicuculline | Mice | Intraperitoneal | 248 |

| 6-Hz "Psychomotor" | Mice | Intraperitoneal | 237 |

| Audiogenic Seizures | Frings Mice | Intraperitoneal | 52 |

| Maximal Electroshock (MES) | Rats | Oral | 73 |

| Corneally Kindled | Rats | Intraperitoneal | 161 |

Table 2: Comparative Effects of Valproic Acid (VPA) on GABAergic System Components

| Parameter | VPA Effect | Quantitative Data (approximate) | References |

| GABA Transaminase (GABA-T) Inhibition | Inhibits enzyme activity, leading to reduced GABA degradation. | High concentrations required in brain homogenates. | [5] |

| Succinate Semialdehyde Dehydrogenase (SSADH) Inhibition | Potent inhibitor, leading to reduced GABA metabolism. | - | [5] |

| Glutamic Acid Decarboxylase (GAD) Activity | May increase activity, leading to enhanced GABA synthesis. | - | [6] |

| Brain GABA Levels | Increases whole-brain GABA concentrations. | Dose-dependent increase. | [2] |

| GABAA Receptor Modulation | May enhance GABA-mediated inhibition at high concentrations. | Millimolar concentrations required for enhancement of muscimol-induced depolarization. | [7] |

Putative Mechanisms of Action on GABAergic Pathways

Based on its structural similarity to VPA, this compound is likely to influence the GABAergic system through one or more of the following mechanisms:

Inhibition of GABA Catabolism

The primary established GABAergic mechanism of VPA is the inhibition of enzymes responsible for GABA degradation.[3][5] This leads to an accumulation of GABA in the brain.

-

GABA Transaminase (GABA-T): This enzyme converts GABA to succinic semialdehyde. VPA inhibits GABA-T, although this effect is generally observed at high concentrations in vitro.[5]

-

Succinate Semialdehyde Dehydrogenase (SSADH): VPA is a potent inhibitor of SSADH, which converts succinic semialdehyde to succinate.[5] Inhibition of SSADH leads to an increase in succinic semialdehyde, which can in turn inhibit GABA-T.

It is plausible that this compound also inhibits these enzymes, thereby increasing synaptic GABA concentrations.

Enhancement of GABA Synthesis

Some studies suggest that VPA may also increase the activity of Glutamic Acid Decarboxylase (GAD) , the enzyme that synthesizes GABA from glutamate.[6] This would further contribute to elevated GABA levels. Whether this compound shares this property remains to be experimentally verified.

Modulation of GABAA Receptors

While not considered its primary mechanism, some evidence suggests that VPA can directly modulate GABAA receptors, enhancing GABA-mediated chloride currents, particularly at high concentrations.[7] This would potentiate the inhibitory effects of GABA at the postsynaptic membrane. It is possible that this compound could also have a direct, albeit likely weak, modulatory effect on GABAA receptors.

Signaling Pathways and Experimental Workflows

GABAergic Synaptic Transmission Pathway

References

- 1. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 2. Effect of valproate on brain GABA: comparison with various medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium valproate enhancement of gamma-aminobutyric acid (GABA) inhibition: electrophysiological evidence for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Valrocemide's Modulation of Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valrocemide, a promising anticonvulsant agent, exerts its therapeutic effects primarily through its active metabolite, valproic acid (VPA). A crucial aspect of VPA's mechanism of action involves the modulation of voltage-gated sodium channels (VGSCs), key players in neuronal excitability. This technical guide provides an in-depth analysis of the interaction between VPA and VGSCs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: this compound as a Valproic Acid Prodrug

This compound is pharmacologically significant as a prodrug of valproic acid. Following administration, this compound undergoes metabolic conversion to VPA, which is responsible for its primary anticonvulsant and mood-stabilizing properties. The mechanism of action of VPA is multifaceted, involving the enhancement of GABAergic neurotransmission and the modulation of ion channels.[1] This guide will focus specifically on its well-documented effects on voltage-gated sodium channels.

Quantitative Analysis of VPA's Effect on Voltage-Gated Sodium Channels

The interaction of VPA with VGSCs has been quantified through various electrophysiological studies. These studies reveal VPA's ability to inhibit sodium currents and modulate the gating properties of these channels. The following tables summarize the key quantitative findings from preclinical research.

Table 1: Inhibitory Potency of Valproic Acid on Voltage-Gated Sodium Channels

| Channel Subtype | Cell Line | IC50 (µM) | Reference |

| NavMs (prokaryotic homolog) | HEK293t | ~1300 | [2] |

Note: The IC50 value for NavMs, a prokaryotic sodium channel, is often used as a model to study the interaction of drugs with human sodium channels.

Table 2: Electrophysiological Effects of Valproic Acid (2000 µM) on Nav1.5 Channels

| Parameter | Control | VPA (2000 µM) | Change | Reference |

| Activation | [3] | |||

| V½ (mV) | - | - | No significant change | [3] |

| Slope (k) | - | - | No significant change | [3] |

| Inactivation | [3] | |||

| V½ (mV) | - | - | Hyperpolarizing shift | [3] |

| Slope (k) | - | - | No significant change | [3] |

| Recovery from Inactivation | [3] | |||

| τ (ms) | - | - | Prolonged | [3] |

Mechanism of Action: A Focus on the Voltage Sensor

Unlike many other anticonvulsants that block the pore of the sodium channel, VPA is proposed to exert its modulatory effects by binding to the voltage sensor domain (VSD) of the channel.[2][4][5][6][7] This interaction does not prevent ion conduction directly but rather influences the conformational changes of the channel associated with gating, particularly by stabilizing the inactivated state. This leads to a reduction in the number of channels available to open in response to depolarization, thereby dampening neuronal hyperexcitability.

Experimental Protocols

The following section details a representative experimental protocol for assessing the effects of VPA on VGSCs using whole-cell patch-clamp electrophysiology.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Cells are transiently transfected with plasmids encoding the alpha and beta subunits of the desired sodium channel subtype (e.g., Nav1.2) using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Plating for Electrophysiology: 24-48 hours post-transfection, cells are plated onto glass coverslips at a low density for electrophysiological recording.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.

-

-

Pipettes: Borosilicate glass capillaries are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

-

Recording:

-

Coverslips are transferred to a recording chamber and perfused with the external solution.

-

Whole-cell configuration is established on GFP-positive cells.

-

Membrane currents are recorded using a patch-clamp amplifier and digitized.

-

-

Voltage-Clamp Protocols:

-

Current-Voltage (I-V) Relationship: Cells are held at a hyperpolarized potential (e.g., -120 mV) and subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments).

-

Steady-State Inactivation: A two-pulse protocol is used. A conditioning prepulse of varying voltages is applied, followed by a test pulse to a constant voltage (e.g., -10 mV) to determine the availability of channels.

-

Recovery from Inactivation: A paired-pulse protocol with a variable inter-pulse interval at a hyperpolarized potential is used to measure the time course of recovery from inactivation.

-

-

Drug Application: VPA is dissolved in the external solution and perfused onto the cells at various concentrations.

Data Analysis

-

Current amplitudes, voltage-dependence of activation and inactivation, and time constants of inactivation and recovery are measured and analyzed using appropriate software (e.g., Clampfit, MATLAB).

-

Concentration-response curves are generated by plotting the percentage of current inhibition against the drug concentration and fitted with the Hill equation to determine the IC50.

Experimental and logical Workflows

The following diagrams illustrate the typical workflow for investigating the effects of a compound like VPA on VGSCs and the logical flow of its mechanism of action.

Conclusion

The modulation of voltage-gated sodium channels by valproic acid, the active metabolite of this compound, represents a key component of its anticonvulsant activity. The available data indicates that VPA acts as a modulator rather than a direct blocker, preferentially binding to the voltage sensor and stabilizing the inactivated state of the channel. This mechanism, distinct from many other sodium channel-targeting antiepileptic drugs, provides a basis for its broad spectrum of activity. The experimental protocols and workflows detailed in this guide offer a framework for further investigation into the nuanced interactions between VPA and its molecular targets, which is essential for the development of next-generation neuromodulatory therapies.

References

- 1. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]

- 2. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Valproic acid interactions with the NavMs voltage-gated sodium channel [ouci.dntb.gov.ua]

- 5. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. researchgate.net [researchgate.net]

Valrocemide: A Comprehensive Pharmacological Profile as an Anticonvulsant Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valrocemide (TV1901), a derivative of the established antiepileptic drug (AED) valproic acid (VPA), has emerged as a promising candidate for the treatment of epilepsy.[1] Possessing a broad spectrum of anticonvulsant activity and a favorable safety margin in preclinical studies, this compound presents a compelling profile for further investigation and development.[2][3] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its anticonvulsant effects, mechanism of action, and the experimental methodologies used in its evaluation.

Quantitative Pharmacological Data

The anticonvulsant efficacy and neurotoxicity of this compound have been quantified in various rodent models of epilepsy. The median effective dose (ED50) represents the dose at which 50% of the animals are protected from seizures, while the median toxic dose (TD50) indicates the dose at which 50% of the animals exhibit neurotoxic effects. The protective index (PI), calculated as the ratio of TD50 to ED50, provides an estimate of the drug's safety margin.

Table 1: Anticonvulsant Activity and Neurotoxicity of this compound in Mice [2][3]

| Seizure Model | Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

| Maximal Electroshock (MES) | Intraperitoneal | 151 | 332 | 2.20 |

| Pentylenetetrazole | Intraperitoneal | 132 | 332 | 2.52 |

| Picrotoxin | Intraperitoneal | 275 | 332 | 1.21 |

| Bicuculline | Intraperitoneal | 248 | 332 | 1.34 |

| 6-Hz "Psychomotor" | Intraperitoneal | 237 | 332 | 1.40 |

| Sound-Induced (Frings Mice) | Intraperitoneal | 52 | 332 | 6.38 |

Table 2: Anticonvulsant Activity and Neurotoxicity of this compound in Rats [2][3]

| Seizure Model | Administration | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

| Maximal Electroshock (MES) | Oral | 73 | 1000 | 13.70 |

| Corneally Kindled (Focal Seizures) | Intraperitoneal | 161 | - | - |

| Hippocampal Kindled (Generalized Seizures) | Intraperitoneal | 300 (effective dose) | - | - |

Mechanism of Action

While the precise mechanism of action of this compound is still under investigation, its structural similarity to valproic acid suggests that it may share some of its anticonvulsant mechanisms. The proposed mechanisms for this compound's anticonvulsant activity include:

-

Enhancement of GABAergic Neurotransmission: this compound, like VPA, is thought to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This could be achieved by inhibiting GABA-degrading enzymes or by increasing GABA synthesis.[4][5]

-

Modulation of Voltage-Gated Sodium Channels: this compound may exert its effects by blocking voltage-gated sodium channels, which would reduce high-frequency neuronal firing.[4][5]

-

Inhibition of Myo-Inositol-1-Phosphate (MIP) Synthase: In vitro studies have shown that this compound can inhibit human brain MIP synthase activity in an apparent competitive mode.[3] The downstream effects of this inhibition on neuronal excitability are an area of ongoing research.

Below is a diagram illustrating the potential signaling pathways involved in this compound's anticonvulsant action.

References

- 1. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A new rapid kindling variant for induction of cortical epileptogenesis in freely moving rats [frontiersin.org]

In Vitro Profile of Valrocemide: A Technical Guide to its Primary Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valrocemide (also known as TV1901) is a novel anticonvulsant agent with a broad spectrum of activity demonstrated in preclinical models. As a derivative of valproic acid (VPA), a widely used antiepileptic drug, this compound's mechanism of action is of significant interest for the development of new therapeutic strategies for epilepsy and other neurological disorders. This technical guide provides a comprehensive overview of the in vitro studies on the primary molecular targets of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. While direct in vitro data for this compound remains limited for some targets, this guide also incorporates relevant findings from studies on its parent compound, valproic acid, to provide a broader context for its potential mechanisms of action.

Primary Target: Myo-Inositol-1-Phosphate (MIP) Synthase

The most definitive in vitro evidence for a primary target of this compound points to its inhibitory action on myo-inositol-1-phosphate (MIP) synthase, a key enzyme in the de novo synthesis of inositol. Inositol depletion is a known mechanism of action for mood stabilizers like lithium and is also implicated in the therapeutic effects of valproate.

Quantitative Data

An in vitro study demonstrated that this compound significantly inhibits the activity of MIP synthase in human brain crude homogenate.[1]

| Compound | Concentration | Target | Source | % Inhibition | Mode of Inhibition | Reference |

| This compound (VGD) | 1 mM | MIP Synthase | Human Brain Crude Homogenate | Drastic Inhibition | Apparent Competitive | [1] |

Note: While the study reported "drastic inhibition," a precise IC50 or Ki value for this compound was not provided. A related valproate derivative, valnoctamide (VCD), was found to have a Ki of 0.18 mM in the same study.[1]

Experimental Protocol: MIP Synthase Activity Assay

The following protocol is based on the methodology described by Shaltiel et al., 2007.[1]

1. Preparation of Human Brain Crude Homogenate:

-

Post-mortem human prefrontal cortex tissue is obtained and stored at -80°C.

-

The tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris. The resulting supernatant serves as the crude enzyme source.

2. MIP Synthase Assay:

-

The reaction mixture contains the brain homogenate, glucose-6-phosphate (the substrate for MIP synthase), NAD+, and the test compound (this compound) or vehicle control.

-

The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.

-

The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid).

-

The amount of myo-inositol-1-phosphate produced is determined. This can be achieved by dephosphorylating the product to myo-inositol and then quantifying myo-inositol using a suitable method, such as gas chromatography-mass spectrometry (GC-MS) or a colorimetric assay.

3. Data Analysis:

-

The enzyme activity is calculated as the amount of product formed per unit time per amount of protein in the homogenate.

-

The percentage of inhibition by this compound is determined by comparing the enzyme activity in the presence of the compound to the vehicle control.

-

To determine the mode of inhibition (e.g., competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor, and the data are analyzed using Lineweaver-Burk or other suitable kinetic plots.

Signaling Pathway: Inositol Depletion

The inhibition of MIP synthase by this compound leads to a depletion of intracellular inositol, which can affect various downstream signaling pathways that are dependent on inositol-derived second messengers, such as the phosphoinositide signaling pathway.

Caption: this compound inhibits MIP synthase, leading to inositol depletion.

Potential Primary Targets Based on Valproic Acid Analogy

Due to its structural similarity to valproic acid, this compound is hypothesized to share some of its primary targets. The following sections outline these potential targets and the relevant in vitro findings for VPA. It is important to note that direct quantitative data for this compound's activity on these targets is currently unavailable in the public literature.

GABAergic Neurotransmission

VPA is known to enhance GABAergic neurotransmission through multiple mechanisms, including inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation.

Putative Target: GABA Transaminase (GABA-T)

Inhibition of GABA-T would lead to increased synaptic concentrations of GABA, enhancing inhibitory neurotransmission and contributing to an anticonvulsant effect.

Experimental Workflow: In Vitro GABA-T Inhibition Assay

A common method to assess GABA-T inhibition in vitro is a spectrophotometric or fluorometric assay.

Caption: Workflow for in vitro GABA-T inhibition assay.

Voltage-Gated Sodium Channels (VGSCs)

Blockade of VGSCs is a common mechanism of action for many antiepileptic drugs, as it reduces neuronal hyperexcitability.

Putative Target: Voltage-Gated Sodium Channels

This compound may act as a blocker of VGSCs, similar to VPA, which would contribute to its anticonvulsant properties.

Experimental Protocol: Electrophysiological Recording (Patch-Clamp)

The "gold standard" for assessing the effect of a compound on ion channels is the patch-clamp technique.

1. Cell Preparation:

-

Use a cell line that expresses the desired sodium channel subtype (e.g., HEK293 cells transfected with a specific Nav channel isoform) or primary neuronal cultures.

2. Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Apply voltage protocols to elicit sodium currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to various test potentials.

-

Record the resulting sodium currents in the absence (control) and presence of different concentrations of this compound.

3. Data Analysis:

-

Measure the peak sodium current amplitude at each test potential.

-

Construct a current-voltage (I-V) relationship.

-

Determine the concentration-response curve for the inhibition of the sodium current by this compound and calculate the IC50 value.

-

Investigate use-dependency by applying repetitive depolarizing pulses.

Histone Deacetylases (HDACs)

VPA is a known inhibitor of HDACs, which can lead to changes in gene expression and has been linked to its mood-stabilizing and neuroprotective effects.

Putative Target: Histone Deacetylases

This compound may also possess HDAC inhibitory activity, which could contribute to its broader pharmacological profile beyond its anticonvulsant effects.

Experimental Workflow: In Vitro HDAC Inhibition Assay

HDAC activity can be measured using commercially available kits, which are often based on a fluorogenic substrate.

Caption: Workflow for in vitro HDAC inhibition assay.

Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)

While less commonly associated with anticonvulsant drugs, inhibition of SSAO (also known as Vascular Adhesion Protein-1 or VAP-1) has been explored as a therapeutic target for various inflammatory and neurological conditions. Given the structural diversity of SSAO inhibitors, the potential for this compound to interact with this enzyme cannot be entirely ruled out without direct experimental evidence.

Conclusion

The primary, directly confirmed in vitro target of this compound is myo-inositol-1-phosphate (MIP) synthase. Its inhibitory action on this enzyme provides a clear mechanism for inositol depletion, which is a plausible contributor to its anticonvulsant and potential mood-stabilizing effects. While direct in vitro evidence for this compound's activity on other key targets, such as GABA transaminase, voltage-gated sodium channels, and histone deacetylases, is currently lacking, its structural relationship to valproic acid strongly suggests that these are important areas for future investigation. The experimental protocols and workflows provided in this guide offer a framework for researchers to further elucidate the complete in vitro pharmacological profile of this promising therapeutic agent. Further studies are warranted to determine the precise quantitative interactions of this compound with these putative targets to fully understand its mechanism of action and therapeutic potential.

References

Valrocemide and Histone Deacetylase Inhibition: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Published: November 10, 2025

Abstract

Valrocemide, a derivative of the well-known anticonvulsant and histone deacetylase (HDAC) inhibitor valproic acid (VPA), has been investigated for its potential in treating neurological disorders. While VPA's therapeutic and teratogenic effects are linked to its inhibition of HDACs, the role of this compound as an HDAC inhibitor is not well-established. This technical guide synthesizes the available scientific literature to explore the potential of this compound as an HDAC inhibitor, providing a comparative analysis with VPA. This document presents quantitative data on VPA's HDAC inhibitory activity, details relevant experimental methodologies, and visualizes key signaling pathways and experimental workflows to guide future research in this area.

Introduction: this compound in the Context of HDAC Inhibition

This compound (VGD) is an amide derivative of valproic acid (VPA) conjugated with glycinamide, a modification designed to enhance its penetration into the brain.[1] While VPA is a well-documented inhibitor of Class I and IIa histone deacetylases (HDACs), leading to hyperacetylation of histones and altered gene expression, the evidence for this compound's direct activity against HDACs is sparse.[2][3][4] Understanding whether this compound shares VPA's HDAC inhibitory properties is crucial for elucidating its mechanism of action and predicting its therapeutic and side-effect profiles.

Notably, another VPA derivative, valpromide (VPD), does not exhibit significant HDAC inhibitory activity, suggesting that structural modifications to VPA can separate its anticonvulsant effects from its HDAC-related activities.[1] This precedent underscores the importance of empirically determining this compound's potential as an HDAC inhibitor.

Quantitative Analysis of HDAC Inhibition: A Comparative Look at Valproic Acid

To date, there is a lack of specific quantitative data (e.g., IC50 values) for this compound's inhibitory activity against various HDAC isoforms in the public domain. However, extensive data exists for its parent compound, valproic acid. This information serves as a critical benchmark for any future investigation into this compound.

| Compound | Target | IC50 Value | Cell Line/System | Reference |

| Valproic Acid | HDAC1 | 400 µM | In vitro | [5][6] |

| Valproic Acid | Class I HDACs | ~0.5 - 2 mM | In vitro | [5][6] |

| Valproic Acid | HDACs 5 & 6 | 2.8 mM & 2.4 mM | F9 cell extracts | [7] |

| Valproic Acid | Total HDACs | Inhibition at 0.3 - 1.0 mM | In vitro | [8] |

| Valproic Acid | Cell Viability | 1.02 - 2.15 mM | Esophageal squamous cell carcinoma cell lines | [9] |

Table 1: Summary of Valproic Acid's HDAC Inhibitory and Cellular Activities. This table provides a compilation of reported IC50 values and effective concentrations for valproic acid against various HDACs and in cellular assays.

Experimental Protocols for Assessing HDAC Inhibitory Activity

The following methodologies are standard for evaluating the potential of a compound like this compound as an HDAC inhibitor. These protocols are based on those widely used in the study of valproic acid.

In Vitro HDAC Activity Assay

This assay directly measures the enzymatic activity of isolated HDAC isoforms in the presence of an inhibitor.

-

Enzyme and Substrate Preparation: Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.) are used. A common substrate is a fluorogenic acetylated peptide, such as the Fluor de Lys® substrate.

-

Inhibitor Incubation: The HDAC enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an assay buffer.

-

Enzymatic Reaction: The fluorogenic substrate is added to initiate the reaction. The HDAC enzyme removes the acetyl group from the substrate.

-

Development and Detection: A developer solution is added that reacts with the deacetylated substrate to produce a fluorescent signal. The fluorescence is measured using a plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the HDAC activity. The IC50 value, the concentration of inhibitor required to reduce HDAC activity by 50%, is calculated from a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This assay determines if the compound can induce histone hyperacetylation in living cells, a hallmark of HDAC inhibition.

-

Cell Culture and Treatment: A relevant cell line (e.g., HeLa, F9 teratocarcinoma) is cultured and treated with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., Bradford assay).

-

Western Blotting: Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).

-

Visualization and Analysis: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified to determine the relative increase in histone acetylation.

Visualizing Potential Mechanisms and Workflows

Signaling Pathways Potentially Modulated by HDAC Inhibition

The following diagram illustrates the general signaling pathway affected by HDAC inhibitors like VPA. If this compound were an HDAC inhibitor, it would be expected to influence similar pathways.

Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor.

Experimental Workflow for Assessing HDAC Inhibitory Potential

The logical flow for investigating a novel compound's HDAC inhibitory activity is depicted below.

Caption: Workflow for evaluating this compound's HDAC inhibitory activity.

Conclusion and Future Directions

The current body of scientific literature does not provide direct evidence to classify this compound as a histone deacetylase inhibitor. While its structural similarity to valproic acid suggests this as a potential mechanism of action, the example of valpromide demonstrates that this is not a guaranteed property.

For researchers and drug development professionals, the critical next step is to perform the foundational experiments outlined in this guide. Specifically, in vitro enzymatic assays with a panel of HDAC isoforms and cellular histone acetylation assays will be necessary to definitively characterize this compound's activity. Should this compound prove to be a potent and selective HDAC inhibitor, further investigation into its effects on gene expression and cellular phenotypes would be warranted. Conversely, a lack of HDAC inhibitory activity would necessitate the exploration of alternative mechanisms to explain its anticonvulsant properties.

References

- 1. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproic acid: an old drug newly discovered as inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase is a target of valproic acid-mediated cellular differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valproic acid, a histone deacetylase inhibitor, enhances radiosensitivity in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Clinical Data on Valrocemide: A Technical Overview

Absence of Publicly Available Data for Valrocemide

As of late 2025, a comprehensive search of publicly available scientific literature and clinical trial databases reveals a lack of early-phase clinical trial data for the novel antiepileptic drug (AED) candidate, this compound (also known as TV1901). Preclinical studies in rodent models have demonstrated its potential as a broad-spectrum anticonvulsant. However, information regarding its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans remains unpublished in the public domain.

In light of the absence of specific data for this compound, this technical guide will focus on the extensive early-phase clinical trial data available for Valproic Acid (VPA) , a structurally and mechanistically related compound. The information presented herein for VPA can serve as a valuable reference point for researchers, scientists, and drug development professionals interested in the potential clinical profile of next-generation valproate derivatives like this compound.

Valproic Acid (VPA): A Comprehensive Technical Guide

Valproic acid is a well-established AED with a broad spectrum of activity against various seizure types. It is also used in the treatment of bipolar disorder and for migraine prophylaxis.[1] The following sections detail the early-phase clinical trial data, experimental protocols, and key signaling pathways associated with VPA.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and safety data for Valproic Acid from various studies.

Table 1: Pharmacokinetic Parameters of Valproic Acid in Healthy Volunteers

| Parameter | Value | Reference |

| Volume of Distribution (Vd) | ||

| One-compartment models | 8.4 - 23.3 L | [2] |

| Two-compartment models (peripheral) | 4.08 - 42.1 L | [2] |

| Central compartment (Vc) | 9.9 ± 0.78 L | |

| Apparent volume of distribution (Vdβ) | 18.2 ± 6.2 L | |

| Steady state (Vss) | 12.6 ± 1.2 L | |

| Clearance (CL) | ||

| Range | 0.206 - 1.154 L/h | [2] |

| Total Clearance (CLtot) | 51.1 ± 11.9 ml/min | |

| Inter-individual variability | 13.40% - 35.90% | [2] |

| Half-life (t½) | ||

| Initial phase (t½α) | 0.64 ± 0.32 h | |

| Elimination phase (t½β) | 11.55 ± 2.33 h | |

| Protein Binding | 87% - 95% | [1] |

Table 2: Safety and Tolerability of Intravenous Valproic Acid in Healthy Subjects (Phase 1 Dose-Escalation Trial)

| Dose Level | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Most Common Adverse Events | Reference |

| 15 - 150 mg/kg | 140 mg/kg | Headache and nausea lasting > 12 h | Hypoacusis, chills, headache | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in VPA clinical research are outlined below.

Protocol 1: Phase 1, Double-Blind, Placebo-Controlled, Dose-Escalation Trial for Intravenous VPA

-

Objective: To determine the maximum tolerated single dose of intravenous VPA in healthy human subjects.

-

Study Design: A double-blind, placebo-controlled, dose-escalation design was employed.

-

Participants: 59 healthy subjects (mean age 30 ± 12 years) were enrolled, with 44 receiving VPA.

-

Dosing: Single intravenous doses of VPA were administered, escalating from 15 mg/kg to 150 mg/kg.

-

Monitoring and Data Collection:

-

Adverse events were continuously monitored.

-

Pharmacokinetic, pharmacodynamic, and safety profiling of VPA was conducted.

-

Safety measures included laboratory tests, hemodynamic parameters, cardiac rhythm monitoring, and cognitive testing.

-

-

Data Analysis: A two-compartment model was used to predict VPA concentration-time profiles. A correlation was observed between the number of reported adverse events and the dose level.[3]

Protocol 2: Population Pharmacokinetic Analysis of Valproic Acid

-

Objective: To characterize the population pharmacokinetics of VPA and identify significant predictors of its variability.

-

Study Design: A systematic review of 26 studies characterizing VPA pharmacokinetics.

-

Data Analysis:

-

Most studies utilized a one-compartment model, with three studies using a two-compartment model.

-

Significant predictors for VPA volume of distribution (Vd) were identified as body weight, dose, and age.

-

Frequently reported significant predictors for VPA clearance (CL) included body weight, VPA dose, concomitant medications, gender, and age.[2]

-

Signaling Pathways and Mechanisms of Action

Valproic acid exerts its therapeutic effects through multiple mechanisms, primarily by enhancing GABAergic inhibition in the central nervous system. The following diagram illustrates the key signaling pathways influenced by VPA.

References

Valrocemide's Impact on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valrocemide, a derivative of the widely used antiepileptic drug valproic acid (VPA), has demonstrated a broad spectrum of anticonvulsant activity in preclinical studies.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's impact on neuronal excitability. While detailed electrophysiological and molecular studies specifically on this compound are limited in publicly available literature, its structural relationship to VPA allows for informed postulations about its mechanisms of action. This guide will present the available quantitative data on this compound's anticonvulsant effects and delve into the well-established mechanisms of VPA to provide a putative framework for understanding how this compound modulates neuronal excitability.

Quantitative Data: Anticonvulsant Profile of this compound

The anticonvulsant efficacy of this compound has been evaluated in various rodent models of epilepsy. The median effective dose (ED50) required to protect against seizures in these models is a key quantitative measure of its potency. The following table summarizes the ED50 values for this compound administered intraperitoneally (i.p.) in mice and orally in rats.[1][2]

| Animal Model | Seizure Type | Species | Administration Route | ED50 (mg/kg) |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Mouse | i.p. | 151 |

| Maximal Electroshock (MES) | Generalized Tonic-Clonic | Rat | Oral | 73 |

| Pentylenetetrazole (PTZ) | Generalized Myoclonic | Mouse | i.p. | 132 |

| Picrotoxin | Clonic | Mouse | i.p. | 275 |

| Bicuculline | Clonic | Mouse | i.p. | 248 |

| 6-Hz Psychomotor | Partial | Mouse | i.p. | 237 |

| Frings Audiogenic Seizure | Reflex | Mouse | i.p. | 52 |

| Corneally Kindled | Focal | Rat | i.p. | 161 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited to determine the anticonvulsant profile of this compound.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Workflow:

References

- 1. Anticonvulsant profile of this compound (TV1901): a new antiepileptic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sodium valproate, but not ethosuximide, produces use- and voltage-dependent limitation of high frequency repetitive firing of action potentials of mouse central neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of N-Valproylglycinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Valproylglycinamide, a promising second-generation anticonvulsant drug candidate. This document details the synthetic rationale, a representative experimental protocol, and methods for purification and characterization.

Introduction

N-Valproylglycinamide (VGD), the amide conjugate of the established antiepileptic drug valproic acid (VPA) and glycinamide, has been investigated as a novel therapeutic agent with potentially improved efficacy and a better safety profile compared to its parent compound.[1] The conjugation with glycinamide is a strategic approach to enhance the central nervous system (CNS) penetration of the molecule. This modification aims to deliver a broad-spectrum anticonvulsant activity with reduced side effects, such as teratogenicity and hepatotoxicity, which are associated with VPA.

Synthetic Rationale and Strategy

The core of the synthesis of N-Valproylglycinamide lies in the formation of an amide bond between the carboxylic acid moiety of valproic acid and the primary amine of glycinamide. The general approach involves the activation of the carboxyl group of valproic acid to facilitate nucleophilic attack by the amino group of glycinamide.

Several standard peptide coupling methodologies can be employed for this transformation. A common and effective strategy involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or a catalyst such as 4-dimethylaminopyridine (DMAP). An alternative approach is the conversion of valproic acid to a more reactive species, such as an acid chloride or an active ester, followed by reaction with glycinamide.

Experimental Protocols

This section outlines a detailed, representative protocol for the chemical synthesis of N-Valproylglycinamide.

Materials and Equipment

-

Valproic acid

-

Glycinamide hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp

-

Glass funnels and filter paper

-

Standard laboratory glassware

Synthesis of N-Valproylglycinamide

-

Preparation of Glycinamide Free Base: In a round-bottom flask, dissolve glycinamide hydrochloride (1.1 equivalents) in a minimal amount of water. Cool the solution in an ice bath and add triethylamine (1.2 equivalents) dropwise with stirring. The free base of glycinamide is then extracted into an organic solvent like dichloromethane and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the glycinamide free base.

-

Amide Coupling Reaction: To a solution of valproic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM.

-

Add the DCC solution dropwise to the stirred valproic acid solution at 0 °C.

-

After 15-20 minutes of stirring at 0 °C, add a solution of glycinamide free base (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-18 hours).

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure N-Valproylglycinamide.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of N-Valproylglycinamide. Note that actual yields and specific values may vary depending on the reaction scale and conditions.

| Parameter | Representative Value |

| Reaction Yield | 70-85% |

| Melting Point | 125-127 °C |

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and dichloromethane. |

Spectroscopic Characterization

The structure of the synthesized N-Valproylglycinamide should be confirmed by standard spectroscopic methods. Representative spectral data are presented below.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the propyl groups of the valproyl moiety (triplets and multiplets in the upfield region), a multiplet for the alpha-proton of the valproyl group, and signals for the methylene protons and the amide protons of the glycinamide moiety. |

| ¹³C NMR | The carbon NMR spectrum should display signals corresponding to the carbonyl carbons of the two amide groups, the alpha-carbon of the valproyl moiety, the methylene carbon of the glycinamide moiety, and the various carbons of the propyl groups. |

| IR (Infrared) | The IR spectrum will typically show strong absorption bands corresponding to the N-H stretching of the amide groups (around 3300-3400 cm⁻¹), C=O stretching of the amide carbonyls (around 1640-1680 cm⁻¹), and C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of N-Valproylglycinamide (200.28 g/mol ), along with characteristic fragmentation patterns. |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of N-Valproylglycinamide.

Caption: General workflow for the synthesis of N-Valproylglycinamide.

Logical Relationship of Synthesis Strategy

The diagram below outlines the logical relationship between the components of the amide coupling strategy.

Caption: Logical relationship of the amide coupling synthesis strategy.

References

Preclinical Toxicology of Valrocemide: An In-Depth Technical Guide

Introduction

Valrocemide, also known as TV1901 or VGD, is a novel anticonvulsant agent that has shown a broad spectrum of activity in preclinical models of epilepsy. As a derivative of valproic acid (VPA), a widely used antiepileptic drug, the preclinical safety evaluation of this compound is critical to understanding its therapeutic potential and identifying potential risks prior to clinical development. This technical guide provides a comprehensive overview of the available preclinical toxicology data for this compound, outlines standard experimental protocols for its assessment, and explores potential mechanisms of toxicity based on related compounds.

Quantitative Toxicology Data

Table 1: Acute Anticonvulsant Efficacy and Neurotoxicity of this compound

| Species | Seizure Model | Route of Administration | ED₅₀ (mg/kg) | Median Neurotoxic Dose (TD₅₀) (mg/kg) | Reference(s) |

| Mouse | Maximal Electroshock (MES) | Intraperitoneal | 151 | 332 | [1][2][3] |

| Mouse | Pentylenetetrazole | Intraperitoneal | 132 | 332 | [1][2][3] |

| Mouse | Picrotoxin | Intraperitoneal | 275 | 332 | [1][2][3] |

| Mouse | Bicuculline | Intraperitoneal | 248 | 332 | [1][2][3] |

| Mouse | 6-Hz "Psychomotor" Seizures | Intraperitoneal | 237 | 332 | [1][2][3] |

| Mouse | Frings Audiogenic-Seizure | Intraperitoneal | 52 | 332 | [1][2][3] |

| Rat | Maximal Electroshock (MES) | Oral | 73 | 1,000 | [1][2][3] |

| Rat | Corneally Kindled (Focal Seizures) | Intraperitoneal | 161 | Not Reported | [1][3] |

*ED₅₀ (Median Effective Dose): The dose at which 50% of the tested population shows the desired therapeutic effect (e.g., protection from seizures). *TD₅₀ (Median Toxic Dose): The dose at which 50% of the tested population shows a specific toxic effect (in this case, neurotoxicity).

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. However, this section outlines standard methodologies for the key experiments that would be required for a comprehensive safety assessment of an antiepileptic drug candidate like this compound.

Acute Toxicity Testing

-

Objective: To determine the median lethal dose (LD₅₀) and identify signs of acute toxicity.

-

Methodology:

-

Species: Typically conducted in two rodent species (e.g., mice and rats).

-

Dose Administration: A single, high dose of this compound is administered via the intended clinical route (e.g., oral, intravenous). Multiple dose groups with a range of concentrations are used.

-

Observation: Animals are observed for a set period (e.g., 14 days) for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any abnormalities at necropsy.

-

Data Analysis: The LD₅₀ is calculated using statistical methods such as the probit analysis.

-

Repeated-Dose Toxicity Studies

-

Objective: To evaluate the toxic effects of this compound after repeated administration over a prolonged period and to determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Methodology:

-

Study Durations:

-

Sub-acute: 2 to 4 weeks.

-

Sub-chronic: 13 weeks.

-

Chronic: 6 to 12 months.

-

-

Species: Conducted in at least two species, one rodent and one non-rodent (e.g., rat and dog).

-

Dose Administration: this compound is administered daily at three or more dose levels, plus a control group.

-

Parameters Monitored: Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

-

Data Analysis: Determination of the NOAEL, the highest dose at which no adverse effects are observed.

-

Genotoxicity Assays

-

Objective: To assess the potential of this compound to cause genetic damage.

-

Methodology: A standard battery of tests includes:

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Principle: Detects gene mutations (point mutations) in several strains of Salmonella typhimurium and Escherichia coli.

-

Procedure: Bacteria are exposed to this compound with and without metabolic activation (S9 mix). The number of revertant colonies is counted.

-

-

In Vitro Micronucleus Assay:

-

Principle: Detects chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in mammalian cells.

-

Procedure: Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are treated with this compound. Cells are then analyzed for the presence of micronuclei.

-

-